molecular formula C13H17NO4 B3980394 propyl 4-[(methoxyacetyl)amino]benzoate

propyl 4-[(methoxyacetyl)amino]benzoate

Cat. No. B3980394
M. Wt: 251.28 g/mol
InChI Key: CBFFTYNXUFYNTH-UHFFFAOYSA-N
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Description

Propyl 4-[(methoxyacetyl)amino]benzoate, also known as PMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PMB is a derivative of benzoic acid and is commonly used as a reagent in organic chemistry. In recent years, PMB has been studied for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of propyl 4-[(methoxyacetyl)amino]benzoate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation and cell survival.

Advantages and Limitations for Lab Experiments

One advantage of using propyl 4-[(methoxyacetyl)amino]benzoate in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain therapeutic applications.

Future Directions

There are several future directions for propyl 4-[(methoxyacetyl)amino]benzoate research. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, this compound has been shown to have potential in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the efficacy of this compound in these conditions. Finally, this compound has been shown to have potential in the treatment of various cancers. Further research is needed to determine the optimal dosing and administration of this compound in these applications.

Scientific Research Applications

Propyl 4-[(methoxyacetyl)amino]benzoate has been studied extensively for its potential therapeutic applications. One area of interest is its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has antimicrobial properties and has been studied for its potential use in treating bacterial infections.

properties

IUPAC Name

propyl 4-[(2-methoxyacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-8-18-13(16)10-4-6-11(7-5-10)14-12(15)9-17-2/h4-7H,3,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFFTYNXUFYNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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